molecular formula C12H18O5S B1677519 2-(2-Methoxyethoxy)ethyl 4-methylbenzenesulfonate CAS No. 50586-80-6

2-(2-Methoxyethoxy)ethyl 4-methylbenzenesulfonate

Cat. No.: B1677519
CAS No.: 50586-80-6
M. Wt: 274.34 g/mol
InChI Key: PBKGNJXLJQARIN-UHFFFAOYSA-N
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Description

2-(2-Methoxyethoxy)ethyl 4-methylbenzenesulfonate: is an organic compound characterized by its ester functional group. It appears as a colorless to pale yellow liquid and is known for its high solubility and stability. This compound is often used as a reagent or intermediate in organic synthesis and has applications in various chemical processes .

Mechanism of Action

Target of Action

It is known that the compound contains a tosyl group, which is a good leaving group for nucleophilic substitution reactions .

Mode of Action

The mode of action of 2-(2-Methoxyethoxy)ethyl 4-methylbenzenesulfonate involves nucleophilic substitution reactions. The tosyl group in the compound acts as a leaving group, allowing the compound to participate in these reactions .

Pharmacokinetics

The presence of the hydrophilic peg spacer in the compound may increase its solubility in aqueous media , potentially influencing its bioavailability.

Result of Action

The compound is often used as a reagent and intermediate in organic synthesis , suggesting that its effects may vary depending on the specific reactions and conditions.

Biochemical Analysis

Cellular Effects

The effects of 2-(2-Methoxyethoxy)ethyl 4-methylbenzenesulfonate on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain kinases and phosphatases, which are essential for cell signaling. Additionally, this compound can alter the expression of genes involved in metabolic pathways, thereby impacting cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain sulfatases by binding to their active sites. This binding interaction prevents the enzymes from catalyzing their respective reactions, thereby modulating the biochemical pathways in which they are involved. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have minimal or beneficial effects, such as enhancing certain metabolic pathways. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without being harmful .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as sulfatases and transferases, which play crucial roles in the metabolism of sulfate esters and other related compounds. These interactions can affect metabolic flux and alter the levels of various metabolites within the cell. Understanding the metabolic pathways involving this compound is essential for elucidating its biochemical and physiological effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of this compound within specific tissues can influence its activity and function. For example, its accumulation in the liver can enhance its metabolic effects, while its distribution to other tissues can modulate its physiological impact .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may be directed to the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects. The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall efficacy in biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned steps. The process is optimized for high yield and purity, ensuring the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Major Products:

Scientific Research Applications

Scientific Research Applications of 2-(2-Methoxyethoxy)ethyl 4-methylbenzenesulfonate

This compound, also known as m-PEG2-Tos or m-PEG3-Tos, is a chemical compound with diverse applications in scientific research, primarily due to its ability to modify the properties of other molecules . Its molecular formula is C12H18O5S or C14H22O6S, with a molecular weight of 274.34 g/mol or approximately 318.38 g/mol, depending on the source . The compound is characterized by a complex ether structure that includes multiple ethylene glycol units and a sulfonate group derived from p-toluenesulfonic acid. It typically appears as a colorless to light yellow liquid.

Modification of Molecules

A common application of 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate is to modify the properties of other molecules, such as proteins or nanoparticles, to improve their water solubility and stability in biological environments. The water-loving PEG chain creates a hydration layer around the molecule, preventing aggregation and enhancing aqueous solubility.

Synthesis of Chemical Compounds

2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate is used in the synthesis of various chemical compounds. Methoxy-oligo(ethylene glycol) amines, key intermediates, are synthesized using Staudinger reduction of the corresponding methoxy-oligo(ethylene glycol) azides .

Reactivity and Potential Interactions

The reactivity of 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate is attributed to its sulfonate group, which can participate in nucleophilic substitution reactions. It can undergo hydrolysis in the presence of water, leading to the formation of the corresponding alcohol and p-toluenesulfonic acid. It may also react with nucleophiles like amines or thiols, resulting in sulfonamide or thioether derivatives.

Potential Applications

  • Drug Delivery Systems: Interaction studies involving 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate could focus on its compatibility with various biological molecules, such as proteins and nucleic acids, which would help elucidate its potential role in drug delivery systems.
  • Biochemical Assays: It can be used as a reagent in biochemical assays.
  • Antimicrobial Properties: Sulfonates are known to possess antimicrobial properties, although further studies are needed to establish specific biological effects for this compound.

Table: Comparison with Similar Compounds

Compound NameStructure ComplexitySolubilityBiological Activity
2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonateHighHighModerate
Polyethylene GlycolModerateVery HighHigh
4-Methylbenzenesulfonic AcidLowModerateLow
Triethylene Glycol Monomethyl EtherModerateHighLow

Biological Activity

  • Chemical Formula : C₁₂H₁₈O₅S
  • CAS Number : 50586-80-6
  • Molecular Weight : 286.33 g/mol

The compound features a sulfonate group, which enhances its solubility and reactivity, making it a candidate for further biological studies and applications in drug delivery systems.

The biological activity of 2-(2-Methoxyethoxy)ethyl 4-methylbenzenesulfonate is hypothesized to involve several mechanisms:

  • Interaction with Enzymes : The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.
  • Antioxidant Properties : Similar compounds have demonstrated antioxidant capabilities, which could be attributed to the presence of hydroxyl groups that scavenge free radicals.
  • Influence on Cellular Processes : The sulfonate group may facilitate interactions with cellular membranes, influencing cellular uptake and distribution of the compound.

Biological Activities

While direct studies on the biological activities of this compound are sparse, related compounds exhibit the following activities:

  • Anti-inflammatory Effects : Compounds with similar structures have shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines.
  • Anticancer Properties : Some derivatives have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth .
  • Neuroprotective Effects : Research suggests that related compounds may protect neuronal cells from oxidative stress, potentially useful in neurodegenerative diseases.

Pharmacokinetics

The pharmacokinetic profile of this compound remains largely unexplored. However, it is expected to exhibit:

  • Absorption : Enhanced by the PEG-like structure that may improve solubility in biological fluids.
  • Metabolism : Likely involves hydrolysis of the ester bond, releasing active metabolites that could exert biological effects.
  • Excretion : Predominantly through renal pathways, given the polar nature of the sulfonate group.

Comparative Studies

A comparative analysis of similar compounds reveals insights into the potential effects of this compound. For instance:

Compound NameBiological ActivityReference
MyricitrinAnti-inflammatory, anticancer
m-PEG2-TosDrug delivery applications
Boronated thienyldipyrrometheneFluorescent properties

Experimental Observations

In laboratory settings, related compounds have shown stability under various pH conditions, indicating that this compound might also exhibit similar stability characteristics which are crucial for therapeutic applications.

Properties

IUPAC Name

2-(2-methoxyethoxy)ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O5S/c1-11-3-5-12(6-4-11)18(13,14)17-10-9-16-8-7-15-2/h3-6H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKGNJXLJQARIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50586-80-6
Record name 2-(2-Methoxyethoxy)ethyl 4-methylbenzenesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 2-(2-methoxyethoxy)ethanol (200 mg, 1.67 mmol, 1 equiv.), triethylamine (232 μL, 1.67 mmol, 1.0 equiv.) and tosyl chloride (317 mg, 1.67 mmol, 1 equiv.) in methylene chloride (5 mL, 0.29 M) was stirred at room temperature for 50 hours. After removal of the solvent under reduced pressure, the residue was purified by chromatography on silica gel (10 g, hexanes/EtOAc 9:1 to 1:1) to afford (2-methoxyethoxy)ethyl 4-methylbenzenesulfonate as a colorless oil (260 mg, 457 mg theoretical, 56.9%). LC-MS m/z 275 (M+1).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
232 μL
Type
reactant
Reaction Step One
Quantity
317 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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